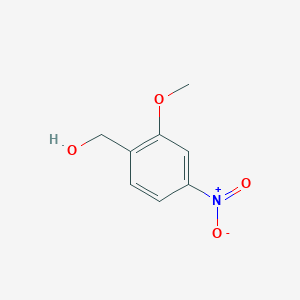

2-Methoxy-4-nitrobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYLEKOKGKRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440692 | |

| Record name | 2-METHOXY-4-NITROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136507-14-7 | |

| Record name | 2-METHOXY-4-NITROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzyl Alcohol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-4-nitrobenzyl alcohol, a versatile building block and key intermediate in organic synthesis. The document details its synthesis, purification, and analytical characterization, with a significant focus on its application as a photolabile protecting group. The underlying mechanisms, experimental protocols, and safety considerations are discussed to provide a thorough resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction: The Versatility of a Nitro-activated Benzyl Alcohol

This compound is a substituted aromatic alcohol that has garnered significant interest in various fields of chemical research. Its structure, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the benzene ring, imparts unique reactivity and functionality. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

One of the most prominent applications of this compound and its derivatives is in the realm of photolabile protecting groups (PPGs).[2] PPGs offer spatial and temporal control over the release of protected functional groups, a feature highly sought after in fields like drug delivery, cell biology, and materials science. The ortho-nitrobenzyl moiety, a core component of the title compound, is a classic and widely utilized photolabile group known for its efficient cleavage upon UV irradiation.[2] This guide will delve into the specifics of this critical application, alongside a thorough examination of the compound's fundamental chemical properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 136507-14-7 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 98-104 °C | [1] |

| Solubility | Favorable solubility characteristics in various organic solvents. | [1] |

Further quantitative solubility data in common laboratory solvents is an area requiring more extensive published research.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive public database of spectra for this specific compound is limited, data from closely related analogs can provide valuable insights for characterization.

Based on the analysis of similar structures, the following are the predicted key signals in the ¹H and ¹³C NMR spectra of this compound.

¹H NMR (Predicted):

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group will be the most deshielded. The proton between the methoxy and hydroxymethyl groups will be the most shielded.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.6-4.8 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift depending on concentration and solvent.

¹³C NMR (Predicted):

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the methoxy group will be upfield.

-

Benzylic Carbon (-CH₂OH): A signal is anticipated around δ 63-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 56 ppm.

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

NO₂ Stretch (Asymmetric and Symmetric): Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O Stretch (Alcohol and Ether): Bands in the region of 1000-1250 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 183 would be expected. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or water. The presence of the nitro and methoxy groups will also influence the fragmentation, leading to characteristic losses of NO₂, NO, and CH₃.

Synthesis and Purification

A common and effective route for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Methoxy-4-nitrobenzaldehyde.

Synthesis Workflow

Caption: Synthetic route from the aldehyde to the alcohol.

Experimental Protocol: Reduction of 2-Methoxy-4-nitrobenzaldehyde

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.[3][4]

Materials:

-

2-Methoxy-4-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl Acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 equivalent) in methanol or ethanol at room temperature with stirring.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

-

Extraction: Remove the methanol or ethanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Application as a Photolabile Protecting Group

The utility of the 2-methoxy-4-nitrobenzyl group as a PPG stems from the well-established photochemistry of ortho-nitrobenzyl compounds.[2]

Mechanism of Photocleavage

Upon irradiation with UV light, typically in the range of 300-365 nm, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, followed by a rearrangement to release the protected alcohol and form a 2-methoxy-4-nitrosobenzaldehyde byproduct.[2]

Caption: General mechanism of photocleavage for an o-nitrobenzyl protected alcohol.

The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage event. The quantum yield for o-nitrobenzyl systems can vary depending on the substitution pattern on the aromatic ring and the nature of the protected molecule.[5]

Advantages in Drug Development and Research

-

Spatiotemporal Control: The ability to initiate deprotection with a focused light source allows for precise control over where and when a bioactive molecule is released.

-

"Traceless" Reagent: Deprotection is achieved without the need for chemical reagents, which can be advantageous for sensitive biological systems.[2]

-

Orthogonality: The photolabile nature of this protecting group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., acid or base).

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place away from incompatible materials.[1]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

Conclusion

This compound is a valuable and versatile compound with significant applications in organic synthesis, particularly as a photolabile protecting group. Its well-defined chemical properties, accessible synthesis, and unique photochemical reactivity make it an important tool for researchers in drug development, materials science, and chemical biology. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

A Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents. Benchchem.

-

Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Royal Society of Chemistry.

-

A Comparative Guide to the 1H NMR Characterization of 2-Methoxy-6-nitrobenzyl Protected Alcohols. Benchchem.

-

This compound. Chem-Impex.

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database.

-

2-Methoxybenzyl alcohol(612-16-8) 13C NMR spectrum. ChemicalBook.

-

2-Methoxybenzyl alcohol. NIST WebBook.

-

Photolabile protecting group. Wikipedia.

-

3-Methoxy-4-nitrobenzyl alcohol. PubChem.

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC - NIH.

-

4-methoxy-2-nitrobenzyl alcohol. PubChemLite.

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

-

Sodium borohydride. Wikipedia.

-

4-Nitrobenzyl alcohol. ChemicalBook.

-

Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.

-

o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Publications.

-

Cas 619-73-8,4-Nitrobenzyl alcohol. LookChem.

-

Quantum yields for the photoinduced release of seven different commonly used leaving groups from o-nitroveratryl protecting groups. ResearchGate.

-

NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube.

-

4-Methoxy-2-nitrophenyl_alcohol - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

4-Nitrobenzyl alcohol(619-73-8) 13C NMR spectrum. ChemicalBook.

-

4-Nitrobenzyl alcohol(619-73-8) 1H NMR spectrum. ChemicalBook.

-

Benzenemethanol, 4-nitro-. NIST WebBook.

-

Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry.

-

FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate.

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library.

-

4-Methoxybenzyl alcohol. PubChem.

-

Enhancing NaBH4 Reactivity & Selectivity. The Hive.

-

FTIR spectra of corresponding products for each alcohol. ResearchGate.

-

Spectrum Two FT-IR Spectrometer. PerkinElmer.

-

3-Hydroxy-4-methoxybenzyl alcohol. NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxy-4-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzyl alcohol is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a methoxy and a nitro group, imparts unique reactivity that makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols.

I. Synthesis of this compound: A Two-Step Approach

The most common and efficient route for the synthesis of this compound begins with the commercially available 2-methoxy-4-nitrobenzaldehyde. The synthesis involves the selective reduction of the aldehyde functional group to a primary alcohol.

Step 1: Understanding the Starting Material: 2-Methoxy-4-nitrobenzaldehyde

2-Methoxy-4-nitrobenzaldehyde is a yellow solid that serves as the precursor in this synthesis.[2][3] The presence of a strong electron-withdrawing nitro group makes the aldehyde group highly electrophilic and susceptible to nucleophilic attack, which is the foundational principle of the subsequent reduction step.[3]

There are two primary routes for the synthesis of 2-methoxy-4-nitrobenzaldehyde itself:

-

A three-step process starting from 4-nitrosalicylic acid.[2]

-

A two-step process starting from 4-nitro-2-methoxytoluene.[2]

For the purpose of this guide, we will assume the availability of 2-methoxy-4-nitrobenzaldehyde as the starting material.

Step 2: Selective Reduction of the Aldehyde

The core of the synthesis is the reduction of the aldehyde group of 2-methoxy-4-nitrobenzaldehyde to a benzyl alcohol. A key consideration is the choice of a reducing agent that will selectively reduce the aldehyde without affecting the nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature.[3][4]

Reaction Mechanism: The hydride (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide, typically from a protic solvent like methanol or ethanol, to yield the desired alcohol.

Below is a visual representation of the synthesis workflow:

Caption: Workflow for the synthesis of crude this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Methoxy-4-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-methoxy-4-nitrobenzaldehyde in a mixture of methanol and dichloromethane (e.g., a 1:1 ratio).

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol) indicates the completion of the reaction.

-

Quenching: Once the reaction is complete, cautiously add 1 M HCl to quench the excess sodium borohydride. This should be done at 0°C as the quenching process is also exothermic.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acidic or aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

II. Purification of this compound: Achieving High Purity

The crude product obtained from the synthesis will likely contain unreacted starting materials and by-products. Recrystallization is a highly effective technique for purifying solid organic compounds like this compound.[5]

Principles of Recrystallization

Recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[5][6] An ideal recrystallization solvent should:

-

Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5]

-

Either not dissolve the impurities at all or dissolve them to a great extent so they remain in the mother liquor upon cooling.

-

Be chemically inert towards the compound.

-

Be easily removable from the purified crystals.

For this compound, a common and effective solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexane.

The general workflow for purification by recrystallization is depicted below:

Caption: General workflow for the purification of this compound via recrystallization.

Detailed Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (EtOH)

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[5] It is crucial to use the minimum volume of solvent to ensure a good yield.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[5] Avoid disturbing the flask during this process.

-

Inducing Crystallization (If Necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

-

Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be pale yellow needles.[1]

III. Characterization and Quality Control

After purification, it is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 98-104 °C | [1] |

| Storage | 0-8°C | [1] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected signals for this compound would include:

-

Aromatic protons (typically in the range of 7.0-8.5 ppm).

-

A singlet for the benzylic CH₂ group (around 4.5-5.0 ppm).

-

A singlet for the methoxy (OCH₃) group (around 3.9 ppm).

-

A signal for the hydroxyl (OH) proton, which can be broad and its chemical shift can vary.

-

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Key expected peaks include:

-

A broad O-H stretch (around 3200-3600 cm⁻¹).

-

C-H stretches (aromatic and aliphatic).

-

Strong asymmetric and symmetric N-O stretches for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).

-

C-O stretches.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A pure sample should show a single major peak.[1]

Conclusion

The synthesis and purification of this compound can be reliably achieved through the selective reduction of 2-methoxy-4-nitrobenzaldehyde followed by recrystallization. Careful control of reaction conditions and adherence to proper purification techniques are paramount to obtaining a high yield of a pure product. The characterization methods outlined provide a robust framework for quality control, ensuring the suitability of the synthesized compound for its intended applications in research and development.

References

Sources

An In-Depth Technical Guide to the Photophysical Characteristics of 2-Methoxy-4-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Photochemical Potential of a Key Protecting Group

2-Methoxy-4-nitrobenzyl alcohol, a member of the ortho-nitrobenzyl family of compounds, holds significant promise in the fields of synthetic chemistry, materials science, and particularly in the development of photolabile protecting groups (PPGs).[1][2] These "caged" compounds offer unparalleled spatiotemporal control over the release of active molecules, a critical advantage in drug delivery, cell biology, and beyond.[3] The strategic placement of a methoxy group at the 2-position and a nitro group at the 4-position on the benzyl ring fine-tunes the electronic properties of the molecule, influencing its interaction with light and, consequently, its efficacy as a photoremovable protecting group. This guide provides a comprehensive exploration of the core photophysical characteristics of this compound, offering field-proven insights for researchers and developers seeking to harness its unique photochemical capabilities.

The Foundation: Understanding the Photochemistry of ortho-Nitrobenzyl Derivatives

The photochemical behavior of this compound is rooted in the well-established mechanism of ortho-nitrobenzyl compounds.[3] Upon absorption of a photon, typically in the UV-A region, the molecule is promoted to an electronically excited state. The key to its photoreactivity lies in the proximity of the ortho-nitro group to the benzylic hydrogen. This arrangement facilitates an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a transient species known as an aci-nitro intermediate.[4][5] This intermediate is unstable and rapidly rearranges to yield a 2-nitrosobenzaldehyde derivative and release the protected alcohol.[5][6]

The efficiency of this photocleavage process is a critical parameter for any application and is quantified by the photocleavage quantum yield (Φu). This value represents the fraction of absorbed photons that result in the desired uncaging event. For the parent compound, 2-nitrobenzyl alcohol, a quantum yield of approximately 60% has been reported, indicating a highly efficient photochemical transformation.[5][6] The introduction of substituents on the aromatic ring, such as the methoxy group in this compound, is known to modulate this efficiency.[1]

Spectral Properties: The Interplay of Light and Matter

UV-Visible Absorption Spectrum

The UV-Visible absorption spectrum reveals the wavelengths of light a molecule absorbs. For ortho-nitrobenzyl derivatives, the absorption spectrum is typically characterized by a strong absorption band in the UV region. The parent 2-nitrobenzyl alcohol exhibits an absorption maximum that allows for excitation with common laboratory UV sources. The presence of a methoxy group, an electron-donating group, and a nitro group, an electron-withdrawing group, on the benzene ring of this compound is expected to influence the position and intensity of its absorption bands. Generally, such substitution patterns can lead to a red-shift (a shift to longer wavelengths) of the absorption maximum, which can be advantageous for biological applications by allowing the use of less damaging, longer-wavelength light.[7]

Table 1: Estimated Photophysical Properties of this compound and Related Compounds

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photocleavage Quantum Yield (Φu) |

| 2-Nitrobenzyl alcohol | ~280-350[3] | - | ~0.6[5][6] |

| 4,5-Dimethoxy-2-nitrobenzyl alcohol | ~260-420[4] | - | - |

| This compound | Estimated ~300-380 | Estimated > 5,000 | Estimated > 0.5 |

Note: The values for this compound are estimations based on the properties of related compounds and general photophysical principles. Experimental verification is required for precise values.

Fluorescence Properties

While the primary photochemical pathway for ortho-nitrobenzyl derivatives is photocleavage, a fraction of the excited molecules may return to the ground state via radiative decay, i.e., fluorescence. The fluorescence emission spectrum provides information about the energy difference between the excited and ground electronic states. For many nitroaromatic compounds, fluorescence is often weak due to efficient non-radiative decay pathways, including the photochemical reaction itself.[4] The fluorescence quantum yield (Φf), the ratio of emitted photons to absorbed photons, is therefore expected to be low for this compound.

Excited-State Dynamics: A Journey from Photon Absorption to Product Formation

The events that unfold between the absorption of a photon and the final chemical transformation are complex and occur on ultrafast timescales. Understanding these excited-state dynamics is crucial for optimizing the performance of photolabile protecting groups.

The Jablonski Diagram: Visualizing Photophysical Processes

The Jablonski diagram is a powerful tool for visualizing the electronic and vibrational energy levels of a molecule and the transitions between them. Upon absorption of a photon, the molecule is excited from the ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). From here, several pathways are possible:

-

Vibrational Relaxation: The molecule rapidly loses excess vibrational energy within the excited electronic state.

-

Internal Conversion: The molecule can transition non-radiatively from a higher to a lower electronic state of the same spin multiplicity (e.g., S₂ → S₁).

-

Fluorescence: Radiative decay from the lowest vibrational level of the S₁ state back to the S₀ state.

-

Intersystem Crossing: A non-radiative transition to a triplet excited state (T₁).

-

Photochemical Reaction: The excited molecule undergoes a chemical transformation, in this case, the intramolecular hydrogen abstraction leading to the aci-nitro intermediate.

Caption: A generalized Jablonski diagram for a nitroaromatic compound.

Transient Species and Reaction Intermediates

The photochemical reaction of this compound proceeds through a series of short-lived transient species. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are invaluable for detecting and characterizing these intermediates. The primary transient species is the aci-nitro intermediate, which has a distinct absorption spectrum from the ground state molecule.[4] The lifetime of this intermediate and the efficiency of its conversion to the final products are key factors determining the overall quantum yield of photocleavage. For some nitrobenzyl derivatives, a triplet state has been observed as a major transient, though it may not be directly on the productive reaction pathway.[4]

Experimental Methodologies for Photophysical Characterization

To obtain precise and reliable photophysical data for this compound, a series of well-defined experimental protocols must be followed.

Synthesis and Purification

The first step is to ensure the purity of the compound. This compound can be synthesized from commercially available starting materials.[8] A typical synthesis involves the reduction of 2-methoxy-4-nitrobenzaldehyde. The final product should be purified by recrystallization or column chromatography to remove any impurities that could interfere with spectroscopic measurements.

Caption: A simplified workflow for the synthesis and purification of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of this compound.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of the purified compound and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

-

Spectrophotometer Setup: Use a calibrated dual-beam UV-Visible spectrophotometer. Use the same solvent as used for the sample preparation as the reference.

-

Measurement: Record the absorbance of each solution over the desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: Plot absorbance versus concentration at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be the molar extinction coefficient.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φf).

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorometer Setup: Use a calibrated spectrofluorometer.

-

Excitation and Emission Scans: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over a suitable wavelength range.

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength.

-

Record the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Determination of Photocleavage Quantum Yield (Φu)

Objective: To quantify the efficiency of the photocleavage reaction.

Protocol:

-

Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the irradiation wavelength.

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent.

-

Photolysis: Irradiate the sample solution with a monochromatic light source at a wavelength where the compound absorbs significantly.

-

Monitoring the Reaction: At specific time intervals, withdraw aliquots of the solution and analyze the decrease in the concentration of the starting material or the increase in the concentration of the photoproduct using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: The photocleavage quantum yield is calculated as the number of moles of product formed (or reactant consumed) divided by the number of moles of photons absorbed by the sample.

Caption: Workflow for determining the photocleavage quantum yield.

Conclusion and Future Directions

This compound stands as a promising photolabile protecting group with tunable photochemical properties. While a complete experimental dataset for this specific molecule is yet to be consolidated in the public domain, this guide provides a robust framework for its characterization based on the established photophysics of related ortho-nitrobenzyl derivatives. The provided experimental protocols offer a clear path for researchers to determine the precise photophysical parameters of this and other novel photolabile compounds. Future research should focus on the experimental determination of the absorption spectrum, molar extinction coefficient, and photocleavage quantum yield of this compound in various solvents to build a comprehensive understanding of its behavior. Furthermore, transient absorption studies will be instrumental in elucidating the detailed excited-state dynamics and the role of the methoxy and nitro substituents in influencing the reaction pathway and efficiency. Such data will be invaluable for the rational design of next-generation photolabile protecting groups with optimized properties for a wide range of applications in medicine, materials science, and beyond.

References

- Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084.

- Il'ichev, Y. V., & Schwörer, M. A. (2002). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 75(5), 445-453.

- Yan, B., & Zhu, L. (2020). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity.

-

Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. ResearchGate. Accessed January 14, 2026. [Link].

- Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.

-

Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. Accessed January 14, 2026. [Link].

-

ResearchGate. (a) Absorption spectra of o-nitrobenzyl (ONB), coumarin chlorambucil... ResearchGate. Accessed January 14, 2026. [Link].

- Bléger, D., & Hecht, S. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Accounts of Chemical Research, 45(4), 569-579.

-

ResearchGate. 6 Variety of o-Nitrobenzyl derivatives, with different substitution... ResearchGate. Accessed January 14, 2026. [Link].

- Würthner, F., & Lochbrunner, S. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 724-732.

-

Chem-Impex. This compound. Chem-Impex. Accessed January 14, 2026. [Link].

-

ResearchGate. Substituent effects of o-nitrobenzyl derivatives. ResearchGate. Accessed January 14, 2026. [Link].

- Lee, S. H., & Park, T. G. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(10), 2697-2700.

-

Edinburgh Instruments. A Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Accessed January 14, 2026. [Link].

-

PubChemLite. 4-methoxy-2-nitrobenzyl alcohol (C8H9NO4). PubChemLite. Accessed January 14, 2026. [Link].

-

Le Bihan, G., & Le Ru, E. C. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Accessed January 14, 2026. [Link].

- Priya, P. P. A., & Ramalingam, S. (2022). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications.

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Accessed January 14, 2026. [Link].

-

PubChem. 3-Methoxy-4-nitrobenzyl alcohol. PubChem. Accessed January 14, 2026. [Link].

-

The Royal Society of Chemistry. Measurement of fluorescence quantum yields. The Royal Society of Chemistry. Accessed January 14, 2026. [Link].

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. Accessed January 14, 2026. [Link].

- Palmisano, G., Augugliaro, V., Pagliaro, M., & Loddo, V. (2007). Photocatalytic Selective Oxidation of 4-Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home-Prepared Titanium Dioxide Catalyst.

-

Palmisano, G., Augugliaro, V., Pagliaro, M., & Loddo, V. (2007). Photocatalytic Selective Oxidation of 4-Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home-Prepared Titanium Dioxide Catalyst. AVESİS. Accessed January 14, 2026. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Mechanism and Application of 2-Methoxy-4-nitrobenzyl Alcohol as a Photolabile Protecting Group

This guide provides a comprehensive technical overview of 2-Methoxy-4-nitrobenzyl alcohol, a prominent member of the ortho-nitrobenzyl class of photolabile protecting groups (PPGs). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its mechanism of action, experimental protocols, and practical applications. We will delve into the causality behind its photochemical behavior, provide validated experimental workflows, and discuss critical considerations for its use in complex systems.

Introduction: The Imperative for Spatiotemporal Control in Chemistry and Biology

In complex biological and chemical systems, the ability to control reactions with high precision in both space and time is paramount. Photolabile protecting groups, or "caging" groups, are molecular tools that offer this control.[1][2] These groups temporarily mask the function of a molecule, rendering it inert. The active molecule is then released "on-demand" through the application of light, a trigger that is non-invasive and can be precisely targeted.[2]

Among the various classes of PPGs, the ortho-nitrobenzyl (ONB) scaffold is one of the most extensively studied and widely utilized.[2][3][4] The subject of this guide, this compound, and its closely related isomer, 4,5-dimethoxy-2-nitrobenzyl (also known as 6-nitroveratryl), are cornerstone examples of this class. Their robust chemical stability, ease of synthesis, and reliable photochemical cleavage make them invaluable for a wide range of applications, from fundamental neuroscience to targeted drug delivery.[2][5][6]

The Core Mechanism: A Norrish Type II Photoreaction

The defining characteristic of 2-nitrobenzyl-based PPGs is their cleavage mechanism, which proceeds through a Norrish Type II photoreaction.[1][7] This is an intramolecular process initiated by the absorption of a photon, leading to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.

The photodeprotection cascade can be broken down into the following key steps:

-

Photoexcitation: Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group on the benzene ring absorbs a photon, promoting it to an electronically excited state.[1][8]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the -CH2- group attached to the protected molecule). This is the rate-determining step and results in the formation of a transient diradical species.[4]

-

aci-Nitro Intermediate Formation: The diradical rapidly rearranges to form an aci-nitro intermediate.[1][4][9] This intermediate is a key species in the cleavage pathway.

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization and subsequent rearrangement.[9]

-

Substrate Release: This rearrangement leads to the cleavage of the benzylic carbon-oxygen bond, releasing the active molecule (e.g., alcohol, carboxylic acid, phosphate) and forming the primary byproduct, 2-methoxy-4-nitrosobenzaldehyde.[8][10]

The presence of the electron-donating methoxy group on the aromatic ring plays a crucial role. It helps to red-shift the absorption maximum to longer, less damaging wavelengths compared to the unsubstituted 2-nitrobenzyl group, making it more suitable for biological applications.[4]

Physicochemical & Quantitative Data

The efficiency and applicability of a PPG are defined by its photochemical properties. The choice of irradiation wavelength and duration is directly dictated by the absorption characteristics and the quantum yield of the caging group. Below is a summary of representative data for the closely related and extensively studied 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl) group, which provides a strong proxy for the behavior of 2-methoxy-4-nitrobenzyl systems.

| Property | Value | Significance & Causality |

| Typical Absorption Max (λmax) | ~350 nm | Dictates the optimal wavelength for irradiation. The methoxy groups shift this to longer wavelengths, reducing potential photodamage to biological samples compared to unsubstituted PPGs.[4] |

| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | A higher value indicates more efficient light absorption, potentially allowing for lower light intensity or shorter irradiation times. |

| Quantum Yield (Φ) | 0.001 - 0.1 (highly substrate dependent) | Represents the efficiency of converting an absorbed photon into a cleavage event.[11] This value is critically dependent on the nature of the leaving group (the caged molecule).[12] For instance, the release of good leaving groups often proceeds with higher quantum yields. |

| Typical Solvents | Acetonitrile, Methanol, Dichloromethane, Aqueous Buffers | The reaction proceeds in a variety of common organic and aqueous solvents, highlighting its versatility. However, solvent can influence the stability of intermediates and reaction kinetics. |

| Cleavage Byproduct | 2-methoxy-4-nitrosobenzaldehyde | This byproduct can absorb light and is potentially reactive, a critical consideration for in vivo and cellular experiments.[10] |

Field-Proven Experimental Protocols

The following protocols provide a validated framework for the protection and deprotection of functional groups using the 2-methoxy-4-nitrobenzyl scaffold. These are designed to be self-validating through clear monitoring steps.

Protocol 1: Protection of an Alcohol Functional Group

This procedure details the etherification of a primary alcohol with 4-nitrobenzyl bromide, a common precursor and analogous reaction for installing the 2-methoxy-4-nitrobenzyl group. The causality behind this choice of reagents lies in the high reactivity of the benzylic bromide and the strong, non-nucleophilic nature of sodium hydride as a base to generate the alkoxide.

Step-by-Step Methodology: [13]

-

Preparation: Under an inert atmosphere (e.g., Argon), dissolve the primary alcohol (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: This strong base deprotonates the alcohol to form the nucleophilic alkoxide. Performing this at 0°C controls the exothermic reaction and hydrogen gas evolution.

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Addition of Protecting Group: Cool the reaction mixture back to 0°C and add a solution of 2-methoxy-4-nitrobenzyl bromide (1.2 equiv) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. This provides a clear validation of reaction completion.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0°C to destroy any excess NaH.

-

Workup & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Photochemical Deprotection ("Uncaging")

This protocol describes the light-induced cleavage of the protecting group. The key to a successful and reproducible uncaging experiment is precise control over the light source and irradiation conditions.

Step-by-Step Methodology: [7]

-

Solution Preparation: Dissolve the 2-methoxy-4-nitrobenzyl protected compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or buffered aqueous solution). The concentration should be chosen to ensure sufficient light penetration.

-

Photoreactor Setup: Transfer the solution to a vessel made of UV-transparent material, such as quartz. For biological experiments, this could be a cuvette, a well-plate, or the perfusion medium of a microscope stage.

-

Irradiation: Irradiate the solution with a UV light source. A medium-pressure mercury lamp equipped with a filter to isolate the ~365 nm line is a common choice. Causality: This wavelength range corresponds to the absorption maximum of the chromophore, maximizing the efficiency of photoexcitation while minimizing off-target damage.

-

Monitoring: The progress of the photolysis should be monitored using an appropriate analytical technique, such as HPLC, TLC (visualizing the appearance of the more polar deprotected product), or UV-Vis spectroscopy (observing the disappearance of the starting material's absorbance).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The residue can be purified by column chromatography or HPLC to separate the desired deprotected product from the 2-methoxy-4-nitrosobenzaldehyde byproduct.

Byproducts and Considerations for Biological Systems

While powerful, the use of nitrobenzyl PPGs is not without its challenges, particularly in sensitive biological environments.

-

Byproduct Reactivity: The primary photolytic byproduct, 2-methoxy-4-nitrosobenzaldehyde, is a reactive species that can potentially interact with biological nucleophiles, such as thiols on proteins.[10] This is a critical consideration in cell-based assays or in vivo studies.

-

Byproduct Absorbance: The nitroso byproduct also absorbs light, which can act as an "internal filter," reducing the efficiency of photolysis as the reaction progresses.

-

Fluorescent Products: Upon continued or high-intensity irradiation, the primary byproduct can undergo further photochemical reactions, sometimes leading to the formation of highly fluorescent species.[14][15][16] This can be a significant source of interference in experiments that rely on fluorescence microscopy, potentially confounding the interpretation of data from common fluorophores like fluorescein.[15][16]

Therefore, a self-validating experimental design must include controls to assess the potential effects of the caged compound (in its dark state) and the photolysis byproducts (after irradiation without the target substrate) on the biological system under investigation.

Applications in Research and Drug Development

The precise spatiotemporal control afforded by 2-methoxy-4-nitrobenzyl caging has been leveraged across numerous scientific disciplines.

-

Neuroscience: This PPG is famously used to cage neurotransmitters like glutamate.[5] By releasing glutamate from a micropipette with a focused laser beam, researchers can map synaptic connections and study receptor kinetics with subcellular precision.[5][17]

-

Cell Biology: The controlled release of second messengers (e.g., caged cAMP or IP₃), ions (caged Ca²⁺), or small-molecule inhibitors allows for the precise dissection of complex cell signaling pathways.[2]

-

Drug Delivery: The development of prodrugs that are activated by light is a promising strategy for targeted cancer therapy. A cytotoxic agent can be caged with a PPG, allowing it to be administered systemically in an inactive form and then activated only within the tumor tissue by focused light, minimizing side effects.[6]

-

Organic Synthesis: In complex total synthesis, PPGs offer an orthogonal deprotection strategy that does not require chemical reagents, avoiding harsh acidic or basic conditions that could compromise other sensitive functional groups in the molecule.[1]

Conclusion

This compound and its derivatives represent a mature and robust class of photolabile protecting groups. Their mechanism of action, centered on a well-understood Norrish Type II photoreaction, provides a reliable method for the light-triggered release of a vast array of functional groups. While considerations regarding the photorelease byproducts are essential, particularly in biological contexts, the versatility and efficacy of this PPG have cemented its role as an indispensable tool for researchers seeking to exert precise control over chemical and biological processes. Future developments continue to focus on creating PPGs that absorb at even longer wavelengths (into the visible and near-IR) and exhibit higher quantum efficiencies to further enhance their utility and biocompatibility.

References

-

Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Tishchenko, E. et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports. [Link]

-

Wikipedia. Photolabile protecting group. [Link]

-

Linsley, D. et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. NIH National Center for Biotechnology Information. [Link]

-

Bader, T.K. et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

Tishchenko, E. et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. [Link]

-

Givens, R. et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Aujard, I. et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

-

Royal Society of Chemistry. Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. [Link]

-

Ellis-Davies, G.C.R. (2008). Useful caged compounds for cell physiology. NIH National Center for Biotechnology Information. [Link]

-

Givens, R. et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. NIH National Center for Biotechnology Information. [Link]

-

Blanc, A. et al. (2000). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society. [Link]

-

Klan, P. et al. (2009). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

-

Aujard, I. et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

-

Szobota, S. & Isacoff, E.Y. (2010). New photochemical tools for controlling neuronal activity. NIH National Center for Biotechnology Information. [Link]

-

Zhang, Y. et al. (2016). Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations. Organic & Biomolecular Chemistry. [Link]

-

Wirz, J. et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. [Link]

-

Kandasamy, G. et al. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. PubMed. [Link]

-

Pels, K. et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed. [Link]

-

Gärtner, W. et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. PubMed. [Link]

-

Bühler, S. et al. (2004). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. ResearchGate. [Link]

-

Klán, P. et al. (2013). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]

-

Reddy, T.P. et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. PubMed. [Link]

-

Tishchenko, E. et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. PubMed. [Link]

-

Ghosh, I. et al. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv. [Link]

-

Movassaghi, M. & Schmidt, M.A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-Methoxy-4-nitrobenzyl compounds

An In-Depth Technical Guide to the Discovery and History of 2-Methoxy-4-nitrobenzyl Compounds

Abstract

The ortho-nitrobenzyl (ONB) scaffold represents a cornerstone in the development of photolabile protecting groups (PPGs), colloquially known as "caging" groups. These molecular constructs have revolutionized the study of dynamic biological and chemical systems by enabling the precise spatiotemporal release of active molecules with light. Within this important class, the 2-Methoxy-4-nitrobenzyl (MNB) group has emerged as a particularly valuable derivative. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of MNB compounds. We will explore the fundamental photochemical mechanism, the rationale behind its specific substitution pattern, and its advantages in modern research. Detailed experimental protocols for the synthesis of MNB precursors and the application of MNB as a caging group are provided to offer researchers and drug development professionals a practical and authoritative resource.

The Dawn of Photochemical Control: The ortho-Nitrobenzyl Protecting Group

The ability to initiate a chemical reaction at a specific time and location offers unparalleled control, particularly in complex environments like living cells. This concept is the driving force behind photolabile protecting groups (PPGs), which act as light-sensitive masks for reactive functional groups.[1][2] The field of "caged compounds" was born from this principle, where a biologically active molecule is rendered inert by covalent attachment to a PPG and can be reactivated on demand by photolysis.[1][3]

The journey of modern PPGs began with the exploration of ortho-nitrobenzyl (ONB) derivatives. The pioneering work in the 1970s by Kaplan and colleagues on caging ATP with a 1-(2-nitrophenyl)ethyl (NPE) group laid the foundation for decades of research into the photomanipulation of cellular chemistry.[4][5] The fundamental mechanism underlying the cleavage of most ONB-based PPGs is a Norrish Type II photoreaction.[2] Upon absorption of UV light, the ortho-nitro group undergoes excitation, followed by an intramolecular hydrogen atom transfer from the benzylic carbon. This generates a transient aci-nitro intermediate, which rapidly rearranges to release the caged substrate and form an ortho-nitrosobenzaldehyde byproduct.[2][6]

Caption: General mechanism of o-nitrobenzyl (ONB) photocleavage.

The Emergence of 2-Methoxy-4-nitrobenzyl (MNB): A Refined Photochemical Tool

While the parent ONB group was revolutionary, its application revealed limitations, including low quantum yields and absorption profiles limited to the deep UV range, which can be damaging to biological systems.[1] This spurred the development of substituted ONB derivatives to optimize photochemical properties. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, for instance, became widely used due to its improved properties.[7][8]

The 2-Methoxy-4-nitrobenzyl (MNB) moiety arose from this systematic effort to fine-tune the ONB scaffold. The strategic placement of an electron-donating methoxy group at the C2 position and an electron-withdrawing nitro group at the C4 position offered a distinct set of properties. This substitution pattern modulates the electronic structure of the chromophore, influencing both the wavelength of maximum absorption (λmax) and the efficiency of the photorelease (quantum yield, Φ).[8][9]

Synthesis of MNB Precursors

The utility of the MNB caging group is predicated on the accessible synthesis of its key precursors, primarily 2-Methoxy-4-nitrobenzaldehyde and the corresponding 2-Methoxy-4-nitrobenzyl alcohol. These intermediates serve as the handles for attaching the MNB cage to various functional groups. Several synthetic routes have been established, often starting from commercially available materials like 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene.[10]

One common pathway involves the esterification of 4-nitrosalicylic acid, followed by reduction to the benzyl alcohol and subsequent oxidation to the aldehyde.[10] An alternative and efficient two-step process starts from 4-nitro-2-methoxytoluene.[10]

Experimental Protocol: Synthesis of 2-Methoxy-4-nitrobenzaldehyde

This protocol describes a robust, two-step synthesis starting from 4-nitro-2-methoxytoluene, adapted from established methodologies.[10]

Step 1: Synthesis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

-

To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0 g, 0.897 mol), acetic acid (900 mL), and acetic anhydride (900 mL).

-

Cool the mixture to 8°C using an acetone/ice bath.

-

Carefully add concentrated sulfuric acid (136 mL) while ensuring the internal temperature does not exceed 19°C.

-

Cool the reaction mixture to 0°C.

-

Add chromium trioxide (CrO₃, 252.6 g, 2.526 mol) in portions over 1 hour, maintaining the temperature between 0-10°C.

-

After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

-

Carefully pour the reaction mixture into 1.5 kg of ice with vigorous stirring to form a slurry.

-

Filter the slurry and wash the filter cake with water (3 x 400 mL).

-

Dry the solid under vacuum to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.

Step 2: Hydrolysis to 2-Methoxy-4-nitrobenzaldehyde

-

In a 2L round-bottom flask with a condenser and mechanical stirrer, combine the diacetoxy toluene intermediate from Step 1 (250.7 g, 0.885 mol), diethyl ether (300 mL), and concentrated hydrochloric acid (60 mL).

-

Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

-

Add water (250 mL) dropwise while maintaining reflux.

-

Cool the resulting slurry to 0°C using an ice/water bath and stir for 30 minutes.

-

Filter the slurry, wash the filter cake with water (4 x 200 mL), and dry under vacuum to obtain the final product, 2-Methoxy-4-nitrobenzaldehyde, as a yellow solid.[10]

Photochemical Properties and Mechanism

The specific arrangement of substituents on the MNB ring directly influences its photochemical behavior. The electron-donating methoxy group and the electron-withdrawing nitro group work in concert to red-shift the absorption maximum compared to the unsubstituted ONB parent, allowing for excitation with less energetic, and often less phototoxic, longer-wavelength UV light.[8]

| Compound/PPG | Typical λmax (nm) | Quantum Yield (Φ) | Reference |

| o-Nitrobenzyl (ONB) | ~300-320 | ~0.01 - 0.1 | [2][11] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-360 | ~0.003 - 0.013 | [7] |

| 2-Methoxy-4-nitrobenzyl (MNB) | ~340-350 | ~0.1 - 1% (0.001-0.01) | [8] |

| 4-Methoxy-7-nitroindolinyl (MNI) | ~350 | ~0.065 | [3] |

Note: Quantum yields are highly dependent on the leaving group and solvent conditions.[12][13]

The photocleavage mechanism of MNB compounds follows the general ONB pathway but is electronically modulated by the substituents. Upon photoexcitation, the intramolecular hydrogen abstraction from the benzylic carbon proceeds, leading to the key aci-nitro intermediate. This intermediate then collapses, releasing the caged molecule and forming 2-methoxy-4-nitrosobenzaldehyde.

Caption: Photocleavage mechanism for MNB-caged compounds.

Applications in Spatiotemporal Control

MNB and other ONB derivatives have become indispensable tools for studying dynamic processes in chemistry and biology.[1][3] By caging key molecules—such as neurotransmitters, signaling lipids, second messengers (e.g., ATP, cAMP, IP₃), or even peptides—researchers can deliver a precise pulse of the active compound to a highly localized area using a focused light source, like a laser.[1][4] This technique provides spatial and temporal resolution that is impossible to achieve with traditional methods of compound addition.[4] For example, uncaging glutamate at a specific synapse allows neuroscientists to study the function of individual neuronal connections with high precision.

Caption: Workflow for a typical caged compound experiment.

Experimental Protocol: Caging a Carboxylic Acid with MNB-Br

This protocol provides a general method for protecting a carboxylic acid functional group using 2-Methoxy-4-nitrobenzyl bromide (MNB-Br), a common MNB synthon.

-

Preparation : Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Deprotonation : Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 1.5 eq) or DBU (1.2 eq), to the solution and stir at room temperature for 20-30 minutes to form the carboxylate salt.

-

Alkylation : Add 2-Methoxy-4-nitrobenzyl bromide (1.2 eq) to the reaction mixture.

-

Reaction : Stir the mixture at room temperature (or with gentle heating, e.g., 40-50°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This can take anywhere from 2 to 24 hours.

-

Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure MNB-caged ester.

Experimental Protocol: Photolysis (Uncaging) of an MNB-Ester

-

Sample Preparation : Prepare a solution of the MNB-caged ester in an appropriate buffer or solvent (e.g., PBS for biological experiments). The concentration should be chosen based on the desired final concentration of the released acid.

-

Photolysis Setup : Place the solution in a quartz cuvette. Use a light source with an emission spectrum that overlaps with the MNB absorbance maximum (~350 nm). A mercury arc lamp with appropriate filters or a 355 nm laser is suitable.

-

Irradiation : Irradiate the sample for a predetermined amount of time. The duration will depend on the light source intensity, quantum yield, and desired conversion. It is crucial to perform initial calibration experiments to determine the optimal exposure time.

-

Analysis : Analyze the reaction mixture post-irradiation to confirm the release of the carboxylic acid. This can be done using analytical techniques such as:

-

HPLC : Observe the disappearance of the caged ester peak and the appearance of the free acid peak.

-

Mass Spectrometry : Confirm the mass of the released product.

-

Bioassay : If the released molecule is biologically active, its function can be measured (e.g., a change in fluorescence, enzyme activity, or cellular response).

-

Conclusion and Future Directions

The 2-Methoxy-4-nitrobenzyl group, born from the systematic optimization of the original ortho-nitrobenzyl scaffold, stands as a testament to the power of rational chemical design. Its discovery and development have provided scientists with a robust and versatile tool for exerting precise control over complex systems. While highly effective, research continues to push the boundaries of photochemical control. Current efforts focus on developing PPGs with even more desirable properties, such as:

-

Longer Wavelength Absorption : Shifting absorbance into the visible or near-infrared range to improve tissue penetration and reduce phototoxicity.[1]

-

Two-Photon Excitation : Designing chromophores with high two-photon absorption cross-sections, enabling unprecedented 3D spatial resolution for uncaging.[8]

-

Orthogonal Uncaging : Creating sets of PPGs that can be cleaved independently by different wavelengths of light, allowing for the sequential release of multiple compounds.[14]

The history of 2-Methoxy-4-nitrobenzyl compounds is a vital chapter in the broader story of photoremovable protecting groups. The principles learned from its development continue to inform the design of the next generation of light-activated molecular tools that will undoubtedly unlock new discoveries in chemistry, materials science, and biology.

References

-

Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Cellular Neuroscience, 12, 21. [Link]

-

Kollár, L., & Válóczi, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Molecules, 22(12), 2137. [Link]

-

Wikipedia. Photolabile protecting group. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Geva, N., & Elbaum, M. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6371-6415. [Link]

-

Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]

-

Aujard, I., Ben-Asher, Y., Fidler, V., Geva, N., Elbaum, M., & Shabat, D. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6565-6573. [Link]

-

Ellis-Davies, G. C. R. (2003). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

-

Trentham, D. R., & Corrie, J. E. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-30). Wiley-VCH. [Link]

-

Laimgruber, S., Schachenmayr, H., Gschwind, R. M., & Gilch, P. (2008). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 7(9), 1057-1061. [Link]

-

Hutter, C., et al. (2018). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ChemistryOpen, 7(10), 785-794. [Link]

-

Laimgruber, S., Schachenmayr, H., Gschwind, R. M., & Gilch, P. (2008). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 7(9), 1057-1061. [Link]

-

Bort, G., Gallavardin, T., Ogden, D., & Dalko, P. I. (2013). From One-Photon to Two-Photon Probes: "Caged" Compounds, Actuators, and Photoswitches. Angewandte Chemie International Edition, 52(17), 4526-4537. [Link]

-

Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(10), 769-780. [Link]

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nathan.instras.com [nathan.instras.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. arep.med.harvard.edu [arep.med.harvard.edu]

The Solubility Profile of 2-Methoxy-4-nitrobenzyl Alcohol: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-4-nitrobenzyl alcohol, a key intermediate in various synthetic pathways within pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this guide establishes a foundational understanding based on first principles of physical organic chemistry. It further provides a detailed, field-proven experimental protocol for the precise and accurate determination of this compound's solubility in a range of laboratory solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling the optimization of reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in a Research Context

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For a versatile building block like this compound, a thorough understanding of its solubility is paramount for its effective application. From ensuring homogeneity in a reaction mixture to facilitating efficient purification through crystallization or chromatography, and ultimately to its formulation in drug delivery systems, solubility data informs critical decisions throughout the research and development lifecycle. The molecular structure of this compound, featuring a combination of polar and non-polar functional groups, suggests a nuanced solubility profile that warrants careful consideration.

Theoretical Framework: Predicting Solubility from Molecular Structure